![molecular formula C14H17N3O3 B2753979 N-(2-ethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1014027-26-9](/img/structure/B2753979.png)
N-(2-ethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Description
N-(2-ethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, also known as EMPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. EMPC is a pyrazole derivative that has been studied for its anti-inflammatory and analgesic properties. In
Scientific Research Applications
Microplastics Research
This compound has been identified in the gills of freshwater bivalves in a study on microplastics, additives, and plasticizers . The study highlighted the plastic pollution caused by small microplastics (SMPs) using freshwater bivalves as sentinel organisms .
Biomonitoring
The same study also used this compound for biomonitoring purposes. It was found in significant quantities in the gills of the bivalves, indicating its potential use as a biomarker for environmental exposure to certain types of plastic pollution .
Drug Development
The unique structure of this compound offers potential for drug development and targeted therapies. Its potential role in hydrogen bonding and protein interactions could be relevant in the design of molecules targeting specific protein functions.
Biological Response Modifiers
Molecular Interactions
The presence of ethoxy and fluorophenyl groups in this compound could contribute to its properties like lipophilicity and potential for interaction with biological targets. Further research is needed to understand their specific effects.
Thienopyrimidine Derivatives
The molecule contains a thienopyrimidine core, a class of heterocyclic compounds with diverse biological activities. Research on other thienopyrimidine derivatives suggests potential for applications in areas like anti-cancer and anti-viral therapies.
properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-4-20-12-8-6-5-7-11(12)15-13(18)10-9-17(2)16-14(10)19-3/h5-9H,4H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPGGQFMEKNNSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CN(N=C2OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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